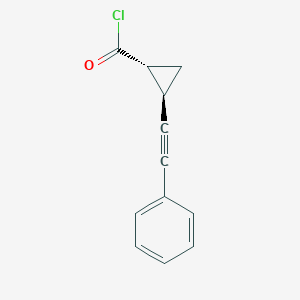
Acetochlor esa
Übersicht
Beschreibung
Acetochlor ESA is an organosulfonic acid that is 2-oxoethanesulfonic acid substituted by an (ethoxymethyl)(2-ethyl-6-methylphenyl)amino group at position 2. It has a role as a marine xenobiotic metabolite. It is an organosulfonic acid, an ether and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Infiltration in Soils : Acetochlor ESA is a major metabolite of acetochlor herbicide, detected in different soil types. Its presence and concentration vary with soil type, weather conditions, and depth, indicating a rapid onset of acetochlor degradation. The study highlights how acetochlor and its metabolites, including ESA, leach into the ground, potentially reaching groundwater (Baran, Mouvet, Dagnac, & Jeannot, 2004).
Analysis Techniques : High-performance liquid chromatography and time-of-flight mass spectrometry have been used to analyze this compound and alachlor ESA in groundwater. These methods help in identifying the negative pseudomolecular ion of these compounds, contributing to the understanding of their environmental presence (Thurman, Ferrer, & Parry, 2002).
Toxicity to Aquatic Life : Acetochlor has shown to induce oxidative stress, lower tissue proteins, and cause genotoxicity in bighead carp. This indicates the potential harmful impacts of acetochlor, including its ESA metabolite, on aquatic organisms (Mahmood et al., 2022).
Pesticide Degradates in Water Bodies : A study on the Iowa River showed the presence of acetochlor, alachlor, metolachlor, and their ESA degradates. This research indicates the environmental persistence and transportation of these compounds in water systems (Kalkhoff, Vecchia, Capel, & Meyer, 2012).
Mineralization and Fate in Soils : The degradation of acetochlor and its metabolites like ESA in soils was observed to vary based on soil type, temperature, and depth. Biological processes were dominant in this degradation (Dictor, Baran, Gautier, & Mouvet, 2008).
Toxicity in Human Cells : Acetochlor was found to suppress cell proliferation and induce oxidative stress in human liver carcinoma cells. This suggests potential human health risks associated with exposure to acetochlor and its metabolites (Huang et al., 2019).
Biodegradation Enhancement by Earthworms : Earthworms have been shown to enhance the degradation of acetochlor in soil, potentially through neutralized pH, higher enzyme activities, and enhanced soil microbial community diversity (Hao et al., 2018).
Effects on Fish Ovarian Development : Exposure to acetochlor was found to affect zebrafish ovarian development by inducing estrogen effects and oxidative stress, highlighting its endocrine-disrupting potential (Zhang et al., 2020).
Impact on Thyroid Hormone-Related Genes in Fish : Acetochlor exposure in fish led to altered expression of thyroid hormone-related genes, affecting larval development and adult brain functions (Li et al., 2009).
Groundwater Monitoring Program : A multi-year monitoring program detected acetochlor and its ESA degradates in ground water samples, highlighting the widespread environmental presence of these compounds (De Guzman et al., 2005).
Wirkmechanismus
Target of Action
Acetochlor ESA is a metabolite of the herbicide acetochlor It’s parent compound, acetochlor, is known to inhibit the elongase and the geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway .
Mode of Action
Its parent compound, acetochlor, acts by inhibiting the elongase and the ggpp cyclization enzymes, disrupting the gibberellin pathway . This disruption prevents the normal growth and development of plants, effectively controlling the population of unwanted weeds.
Biochemical Pathways
This compound is a degradation product of Acetochlor, which is thought to be degraded by microbial action to the oxanilic acid (OA) and ethanesulfonic acid (ESA) metabolites . A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade Acetochlor via a novel anaerobic pathway. In this pathway, sulfate is first reduced to sulfide, which attacks the C−Cl bond of Acetochlor and abiotically forms Acetochlor-thioalcohol and dis-S-acetochlor. These further undergo microbial degradation, producing the intermediates this compound, 2-methyl-6-ethylaniline, and 2-ethylaniline .
Pharmacokinetics
It is known that this compound is a water-soluble compound , which suggests that it may have high mobility in the environment.
Result of Action
Its parent compound, acetochlor, is known to disrupt the normal growth and development of plants by inhibiting key enzymes in the gibberellin pathway . This results in effective control of unwanted weeds in agricultural settings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, microbial activity plays a crucial role in the degradation of Acetochlor to this compound . Furthermore, the compound’s water solubility suggests that it may be highly mobile in the environment and could potentially contaminate water sources
Safety and Hazards
Zukünftige Richtungen
The European Food Safety Authority (EFSA) has conducted a peer review of the initial evaluation of Acetochlor . The results of this review will be used to determine the occurrence of contaminants in drinking water, the population being exposed to these contaminants, and the level of exposure . This information can then be used by the EFSA to determine if these contaminants should be regulated in the future .
Biochemische Analyse
Biochemical Properties
Acetochlor ESA interacts with various enzymes and proteins in the biochemical reactions. A sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, has been found to degrade this compound through a novel anaerobic pathway . In this pathway, sulfate is first reduced to sulfide, which attacks the C−Cl bond of this compound and abiotically forms acetochlor-thioalcohol and dis-S-acetochlor .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sulfide, a product of sulfate reduction. The sulfide attacks the C−Cl bond of this compound, leading to the formation of acetochlor-thioalcohol and dis-S-acetochlor . These compounds then undergo further microbial degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of this compound by Cupidesulfovibrio sp. SRB-5 has been observed to follow pseudo-first-order kinetics . The degradation half-times of this compound (100 μM) by strain SRB-5 were 2.4 and 4.2 days in industrial wastewater and paddy sludge, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 . The bacterium reduces sulfate to sulfide, which then reacts with this compound to form acetochlor-thioalcohol and dis-S-acetochlor .
Transport and Distribution
Given its water solubility, it is likely to be easily transported and distributed in both soil and water environments .
Eigenschaften
IUPAC Name |
2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAIQOCRALNGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037483 | |
| Record name | Acetochlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187022-11-3 | |
| Record name | Acetochlor ESA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187022-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetochlor ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetochlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOCHLOR ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How prevalent is acetochlor ESA in groundwater?
A1: Studies show that this compound is commonly detected in groundwater, particularly in agricultural areas where acetochlor is used. One study found quantifiable residues of this compound in approximately 16% of groundwater samples analyzed, with concentrations at or above 1.0 µg/L. [] Another study in the Czech Republic found this compound to be one of the most commonly found pesticides in drinking water, often exceeding the reference value. []
Q2: Is this compound more persistent than acetochlor itself?
A2: Yes, research suggests that this compound is more persistent in the environment than its parent compound, acetochlor. [] While acetochlor dissipates rapidly from surface soils, this compound has been shown to leach into groundwater at higher rates and persist for longer periods. This highlights the importance of monitoring not just parent pesticides, but also their potentially more persistent degradation products.
Q3: What are the potential toxicological effects of this compound?
A3: While the research on this compound's toxicity is still developing, a study on marbled crayfish showed that exposure to this compound, both alone and in combination with aminomethylphosphonic acid (AMPA, a glyphosate metabolite), led to significant negative effects. These effects included reduced growth, altered gill morphology, and changes in antioxidant enzyme activity, suggesting potential for disruption of physiological processes. []
Q4: How is this compound formed?
A4: this compound is formed through the biodegradation of acetochlor in the environment. This process can occur through both aerobic and anaerobic pathways. Research has identified a specific sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, that can degrade acetochlor under anaerobic conditions, with this compound identified as one of the degradation intermediates. []
Q5: Can this compound be separated into its stereoisomers?
A5: Yes, this compound exists as four stereoisomers due to its chiral centers. Research has demonstrated that these stereoisomers can be separated using capillary zone electrophoresis (CZE), a technique that separates molecules based on their charge and size. This separation is possible due to the hindered rotation around the amide bond in this compound, leading to distinct chemical properties for each stereoisomer. []
Q6: What are the implications of this compound's presence in groundwater for drinking water quality?
A6: The frequent detection of this compound in groundwater, sometimes at concentrations exceeding regulatory limits, raises concerns about the safety of drinking water, especially in agricultural areas. [] While the health risks associated with chronic exposure to low levels of this compound are not fully understood, its presence highlights the need for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)








![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)


